2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-(chloromethyl)-2-prop-2-enyloxane |
InChI |
InChI=1S/C9H15ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |
InChI Key |
HXWJEETZMQLZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCO1)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 2 Chloromethyl 2 Prop 2 En 1 Yl Oxane
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the quaternary center of the oxane ring is a key site for nucleophilic attack and alkylation reactions. The presence of the adjacent oxygen atom significantly influences its reactivity, primarily through resonance stabilization of carbocation intermediates.
Nucleophilic Substitution Pathways and Derivatization
The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage, facilitating nucleophilic substitution reactions. This process can proceed through either an S(_N)1 or S(_N)2 mechanism, with the former often being favored due to the stability of the resulting oxonium ion intermediate. The lone pair of electrons on the adjacent ether oxygen can stabilize the positive charge through resonance, making the formation of a carbocation more favorable than in a typical primary alkyl halide.
A variety of nucleophiles can be employed to displace the chloride ion, leading to a wide array of derivatives. For instance, reaction with hydroxide ions or alkoxides yields the corresponding hydroxymethyl or alkoxymethyl derivatives. Amines, thiols, and cyanides can also serve as effective nucleophiles, affording aminomethyl, thiomethyl, and cyanomethyl analogues, respectively. These transformations are fundamental in elaborating the structure of 2-(chloromethyl)-2-(prop-2-en-1-yl)oxane for the synthesis of more complex molecules.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ (Methoxymethyl) |
| Amine | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh (Phenylthiomethyl) |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |
Alkylation Reactions Mediated by the Chloromethyl Group
The electrophilic nature of the chloromethyl group makes it an effective alkylating agent. In the presence of a Lewis acid catalyst, it can participate in Friedel-Crafts type alkylations of aromatic compounds. The Lewis acid, such as aluminum chloride (AlCl₃), facilitates the departure of the chloride ion and the formation of the carbocationic intermediate, which then attacks the electron-rich aromatic ring.
Furthermore, the chloromethyl group can be used to alkylate a variety of carbon nucleophiles, including enolates derived from ketones, esters, and other carbonyl compounds. These reactions, typically carried out in the presence of a base, result in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. This provides a powerful method for extending the carbon skeleton and introducing the oxane moiety into larger molecules. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid competing side reactions.
| Nucleophile Source | Base/Catalyst | Product Type |
| Aromatic Hydrocarbon | AlCl₃ | Arylmethyl derivative |
| Ketone Enolate | Lithium diisopropylamide (LDA) | α-Alkylated ketone |
| Malonic Ester Enolate | Sodium Ethoxide (NaOEt) | Dialkylated malonic ester |
Rearrangement Processes Involving the Chloromethyl Group
Under certain conditions, particularly with strong Lewis acids or under solvolytic conditions, rearrangement reactions involving the chloromethyl group can occur. The formation of the stabilized carbocation can be followed by migration of an adjacent group, such as the allyl group, leading to a ring-expanded or rearranged product. This type of rearrangement is driven by the formation of a more stable carbocationic intermediate or a thermodynamically more stable final product. While specific examples for this compound are not extensively documented, analogous systems suggest the possibility of such transformations, which could offer pathways to novel heterocyclic structures.
Reactivity of the Prop-2-en-1-yl (Allyl) Group
The allyl group provides a second reactive handle on the molecule, primarily through reactions involving the carbon-carbon double bond. These include olefin metathesis and various addition reactions.
Olefin Metathesis Reactions and Ring Transformations
The terminal double bond of the allyl group is a suitable substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org Ring-closing metathesis (RCM) can be employed if another alkene functionality is present in a suitable position within the molecule or is introduced through derivatization of the chloromethyl group. RCM would lead to the formation of a new cyclic or bicyclic ether, with the expulsion of ethylene gas as a byproduct. organic-chemistry.org The choice of a suitable ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, is critical for the efficiency of the reaction. organic-chemistry.org
Ring-opening metathesis polymerization (ROMP) is another possibility, where the strained oxane ring could potentially participate in polymerization, although the reactivity of the allylic double bond is more commonly exploited in this context. Cross-metathesis with other olefins allows for the introduction of a wide variety of substituents at the terminus of the allyl group, further diversifying the molecular structure.
| Metathesis Type | Reaction Partner | Catalyst Example | Outcome |
| Ring-Closing Metathesis (RCM) | Tethered Alkene | Grubbs' Catalyst | Fused or spirocyclic ether |
| Cross-Metathesis (CM) | Terminal Olefin (e.g., Styrene) | Hoveyda-Grubbs' Catalyst | Substituted allyl ether |
Electrophilic and Nucleophilic Additions to the Allylic Double Bond
The double bond of the allyl group is susceptible to electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) will lead to the corresponding dihalo or halohydrin adducts. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocationic intermediate.
Nucleophilic additions to the allylic double bond are also possible, particularly through transition metal-catalyzed processes. For instance, palladium-catalyzed reactions can activate the allyl group for attack by a variety of nucleophiles. This can proceed via the formation of a π-allyl palladium complex, which can then be attacked by soft nucleophiles such as malonates, amines, and phenoxides. These reactions often exhibit high regio- and stereoselectivity, providing a versatile method for functionalizing the allyl group.
Allylic Functionalization and Rearrangement Pathways
The prop-2-en-1-yl (allyl) group is a versatile handle for molecular elaboration due to the reactivity of the double bond and the adjacent allylic C-H bonds.
Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds offers an atom-economical alternative to traditional methods that require pre-functionalization. rsc.org Group IX metal catalysts, in particular, have been shown to facilitate these transformations. rsc.org For this compound, reactions catalyzed by rhodium or iridium complexes could lead to the formation of π-allyl metal intermediates. These intermediates can then react with a variety of nucleophiles to introduce new functional groups at the allylic position. While reactions catalyzed by palladium are common for allylic C-H functionalization, they are often more effective with terminal olefins. rsc.org
Rearrangement Pathways: Allylic systems are prone to rearrangement reactions, which can be induced thermally or through catalysis. These rearrangements often proceed through concerted pericyclic mechanisms or via discrete organometallic intermediates. beilstein-journals.org For instance, a formal sigmatropic rearrangement, analogous to the Overman rearrangement of allylic trichloroacetimidates, could be envisioned if the allyl group is first converted to a suitable derivative. beilstein-journals.org Such processes are frequently catalyzed by palladium(II) or mercuric salts and proceed through a discrete organometallic intermediate, leading to a transposition of the functional group along the allyl skeleton. beilstein-journals.org Thermal rearrangements, such as the Claisen rearrangement, are also a possibility if the compound is transformed into an allyl vinyl ether derivative. masterorganicchemistry.com
Cycloaddition and Cyclization Reactions Involving the Allyl Moiety
The alkene of the allyl group can participate in various cycloaddition and intramolecular cyclization reactions, providing pathways to complex cyclic and polycyclic structures.
Cycloaddition Reactions: The allyl group's double bond can serve as a 2π-electron component in cycloaddition reactions. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): In the presence of a suitable diene, the allyl group can act as a dienophile, leading to the formation of a six-membered ring. libretexts.orglibretexts.org The reactivity of the dienophile is typically enhanced by electron-withdrawing groups, which are absent here; thus, forcing conditions may be required. libretexts.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can yield cyclobutane rings. libretexts.orglibretexts.org Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can occur in a stepwise manner with certain substrates. libretexts.org
[3+2] Cycloaddition: The allyl group can also react with 1,3-dipoles, such as oxyallyl cations, to construct five-membered rings. nih.govresearchgate.net This process often proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.gov
Intramolecular Cyclization: The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, which are powerful tools for building ring systems. For example, a Brønsted acid-catalyzed reaction could protonate the oxane oxygen, promoting a ring-opening that generates an oxocarbenium ion. This electrophilic center could then be trapped by the nucleophilic allyl group to form a new carbocycle. This type of intramolecular reaction, where a nucleophile attacks a protonated epoxide or similar cyclic ether, is a known strategy for forming new rings. frontiersin.orgrsc.org Alternatively, functionalization of the allyl group (e.g., epoxidation) could be followed by an intramolecular nucleophilic attack from the oxygen of the oxane ring or a derivative, leading to polycyclic ether systems.
Oxane Ring Reactivity and Transformations
The oxane ring, being a 2,2-disubstituted tetrahydropyran (B127337), behaves as a cyclic ketal. Its reactivity is dominated by cleavage of the C-O bonds at the anomeric C2 position.
The cleavage of the tetrahydropyran ring is a key transformation, typically proceeding through an oxocarbenium ion intermediate under acidic conditions or via reductive pathways.
Acid-Catalyzed Nucleophilic Cleavage: In the presence of Brønsted or Lewis acids, the endocyclic oxygen atom is protonated or coordinated, making it a better leaving group. Subsequent cleavage of the C2-O1 bond generates a tertiary oxocarbenium ion, which is stabilized by the adjacent C2 substituents. This intermediate is then trapped by a nucleophile. The choice of solvent can significantly influence the reaction's stereoselectivity; polar solvents tend to favor SN1-type products, while nonpolar solvents like trichloroethylene can promote SN2-like outcomes. acs.org
Reductive Cleavage: Powerful reducing agents can also effect the ring-opening of tetrahydropyran acetals. A combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) has been shown to hydrogenolyze 2-alkoxytetrahydropyrans. cdnsciencepub.com The regioselectivity of this cleavage (ring cleavage vs. side-chain cleavage) is influenced by the electronic properties of the substituents. cdnsciencepub.com Samarium(II) iodide (SmI₂) is another reagent known to promote the reductive ring-opening of tetrahydropyran systems. acs.org
The table below summarizes outcomes for nucleophilic substitution on a related tetrahydropyran acetal system, highlighting the influence of solvent polarity on the reaction mechanism and product distribution.
| Solvent | Dielectric Constant (ε) | Predominant Mechanism | Major Product Type |
|---|---|---|---|
| Trichloroethylene | 3.4 | SN2-like | Inversion |
| Dichloromethane | 8.9 | Mixed SN1/SN2 | Mixture |
| Acetonitrile | 37.5 | SN1 | Racemization/Retention |
The substituents at the C2 position significantly influence both the conformation of the oxane ring and its chemical reactivity.
Effects on Reactivity: The reactivity of the acetal linkage is highly sensitive to the electronic nature of its substituents.
Inductive Effects: The electron-withdrawing chloromethyl group at C2 will inductively destabilize the adjacent oxocarbenium ion intermediate formed during acid-catalyzed ring-opening. nih.gov This effect would be expected to decrease the rate of ionization compared to a system with only alkyl substituents.
Steric Effects: The two substituents at C2 create a sterically hindered environment. This can influence the approach of nucleophiles in both ring-opening reactions and substitutions at the chloromethyl carbon. Studies on substituted tetrahydropyrans show that steric interactions in the transition state play a crucial role in determining the diastereoselectivity of reactions. nih.gov The reactivity of nucleophiles is also a key factor; less reactive nucleophiles often lead to higher diastereoselectivity, consistent with an SN1-like mechanism where the conformation of the oxocarbenium ion intermediate dictates the outcome. nih.gov
Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality
The presence of three distinct reactive sites within one molecule enables the design of tandem or cascade reactions, where a single event initiates a sequence of transformations to rapidly build molecular complexity. baranlab.org
Cationic Cascade: A plausible cascade could be initiated by a Lewis acid, which activates the chloromethyl group for nucleophilic substitution. An external nucleophile could displace the chloride, and the Lewis acid could then coordinate to the oxane oxygen, promoting ring-opening. The resulting oxocarbenium ion could then be trapped intramolecularly by the allyl group, forming a bicyclic system in a single synthetic operation.
Ring-Opening/Cyclization Cascade: Another possibility involves an initial ring-opening of the oxane to unmask a reactive intermediate, which then triggers a subsequent reaction with the allyl moiety. For example, acid-catalyzed opening in the presence of an alcohol would yield a hemiacetal with a pendant allyl group, which could then undergo further transformations like an intramolecular oxa-Michael addition if the side chain is appropriately functionalized. nih.gov Such epoxide cascade reactions, which combine ring-opening with cyclization, are a known strategy for synthesizing complex heterocycles. nih.gov
Reaction Mechanism Studies and Kinetics
The reactions of this compound can proceed through several distinct mechanistic pathways, depending on the functional group involved and the reaction conditions.
Oxane Ring-Opening Mechanism: The acid-catalyzed ring-opening of the oxane moiety is expected to proceed via an SN1-like mechanism. nih.govmasterorganicchemistry.com
Step 1 (Protonation/Activation): The ring oxygen is protonated by a Brønsted acid or coordinated by a Lewis acid. This is typically a fast equilibrium step.
Step 3 (Nucleophilic Attack): A nucleophile attacks the planar carbocation from either face, leading to the ring-opened product.
The table below outlines the general characteristics of SN1/E1 type mechanisms relevant to the potential reactivity of this compound.
| Feature | Description | Relevance to Compound |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate]. Independent of nucleophile concentration. | Expected for acid-catalyzed oxane ring-opening. |
| Intermediate | Carbocation (trigonal planar). | A tertiary oxocarbenium ion is formed upon ring cleavage. |
| Substrate | Favored for tertiary > secondary > primary centers. | The C2 position is a tertiary center, favoring this pathway. |
| Stereochemistry | Leads to racemization or a mixture of diastereomers if a new stereocenter is formed. | Attack on the planar oxocarbenium ion can occur from either face. |
| Rearrangements | Carbocation intermediates can rearrange to more stable forms. | Not likely for the oxocarbenium ion, but possible in subsequent steps. |
Chloromethyl Group Substitution: The chloromethyl group is a primary alkyl halide, which typically undergoes nucleophilic substitution via an SN2 mechanism. This involves a backside attack by the nucleophile, leading to inversion of configuration. However, the proximity of the ring oxygen could potentially stabilize a carbocation at the methylene (B1212753) carbon through resonance, opening the possibility of an SN1 pathway under certain conditions (e.g., with a poor nucleophile and a polar, protic solvent).
Transition State Analysis and Reaction Energetics
While no specific transition state analyses for reactions involving this compound have been published, computational chemistry provides a framework for predicting the energetics of its potential transformations. mdpi.comnih.gov Density Functional Theory (DFT) is a common computational tool used to study reaction mechanisms, allowing for the calculation of the structures and energies of reactants, transition states, and products. mdpi.com
For a hypothetical nucleophilic substitution at the chloromethyl group, the reaction would likely proceed through a transition state where the nucleophile is forming a new bond to the carbon atom while the carbon-chlorine bond is breaking. The geometry of this transition state (e.g., trigonal bipyramidal for an SN2-type mechanism) and its associated activation energy would be influenced by steric hindrance from the adjacent allyl group and the tetrahydropyran ring.
Intramolecular reactions are also plausible. For instance, the allyl group could act as an internal nucleophile, potentially leading to cyclization. The feasibility of such a reaction would depend on the energetics of the transition state for ring formation. Computational studies on related systems, such as the silyl-Prins cyclization to form dihydropyrane derivatives, have shown very low energy barriers for the transition state of cyclization, indicating such processes can be highly favorable. mdpi.com In one computational study of a silyl-Prins cyclization, the energy barrier for the transition state was found to be only 2.7 kcal/mol. mdpi.com
Table 1: Hypothetical Reaction Energetics for Reactions of this compound (Illustrative)
| Reaction Type | Plausible Mechanism | Expected Activation Energy (Qualitative) | Thermodynamic Favorability (Qualitative) |
| Nucleophilic Substitution | SN2 | Moderate to High (Steric Hindrance) | Favorable with a strong nucleophile |
| Intramolecular Cyclization | Electrophilic addition | Low to Moderate | Potentially favorable |
| Elimination | E2 | High | Less likely without a strong, hindered base |
This table is illustrative and not based on experimental or calculated data for the specific compound.
Role of Catalysts and Reagents in Directing Selectivity
Catalysts and reagents would play a crucial role in controlling the reaction pathways of this compound. The choice of catalyst could selectively activate one of the reactive sites over the others.
For reactions involving the chloromethyl group, a Lewis acid catalyst could enhance its electrophilicity, promoting nucleophilic substitution. In the broader context of substituted tetrahydropyrans, metal-catalyzed cross-coupling reactions are a common method for forming new carbon-carbon bonds. syr.eduacs.org For instance, nickel-catalyzed Kumada-type coupling reactions have been used for the stereospecific ring-opening of aryl-substituted tetrahydropyrans with Grignard reagents. acs.org Similarly, cobalt and iron catalysts have been employed for the cross-coupling of tetrahydropyran derivatives with Grignard reagents. syr.edu
To direct reactivity towards the allyl group, transition metal catalysts, such as palladium, are often employed. Palladium-catalyzed reactions, like allylic substitutions, could be envisaged. chemrxiv.org Synergistic catalysis, combining a transition metal with a chiral acid, has been shown to achieve high enantioselectivity in intramolecular allylic substitutions of similar systems. chemrxiv.org
Furthermore, in the synthesis of substituted tetrahydropyrans, organocatalysis has been used to achieve high diastereo- and enantioselectivity in cascade reactions. nih.gov For example, a bifunctional quinine-based squaramide organocatalyst can be used in a Michael/Henry/ketalization sequence to produce highly functionalized tetrahydropyrans. nih.gov
Table 2: Potential Catalysts/Reagents and Their Expected Influence on Selectivity
| Catalyst/Reagent | Targeted Functional Group | Potential Reaction Type | Expected Outcome |
| Lewis Acids (e.g., AlCl3) | Chloromethyl | Nucleophilic Substitution | Enhanced rate of substitution |
| Palladium Complexes | Allyl | Allylic Substitution/Coupling | Formation of new C-C or C-heteroatom bonds at the allyl position |
| Nickel Complexes | Chloromethyl | Cross-Coupling | Substitution of the chlorine with an organic group |
| Chiral Organocatalysts | Multiple | Cascade Reactions | Stereoselective formation of complex polycyclic structures |
This table presents potential applications of catalysts based on general reactivity and is not based on specific studies of the title compound.
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orgprinceton.edulibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium, or 12C with 13C). wikipedia.orgprinceton.edu
No KIE studies have been performed on this compound. However, one can hypothesize how KIE could be applied to understand its reactivity.
A primary KIE would be expected if a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu For example, if a reaction involved the abstraction of a proton from the allyl group in the rate-determining step, replacing the hydrogens on the allyl carbons with deuterium would be expected to result in a significant primary KIE (kH/kD > 1).
A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orglibretexts.org For instance, in an SN2 reaction at the chloromethyl carbon, substituting the hydrogens on this carbon with deuterium might result in a small inverse secondary KIE (kH/kD < 1) if the transition state has a more sp2-like character than the sp3-hybridized reactant.
Chlorine kinetic isotope effects (35Cl/37Cl) could also be employed to probe the mechanism of nucleophilic substitution at the chloromethyl group. A significant chlorine KIE would indicate that the C-Cl bond is breaking in the rate-determining step. researchgate.net
Table 3: Hypothetical Kinetic Isotope Effect Studies for this compound
| Isotopic Substitution | Potential Reaction | Expected KIE Type | Mechanistic Insight |
| Deuteration of the allyl group | Base-mediated isomerization | Primary | Involvement of C-H bond breaking in the rate-determining step |
| Deuteration of the chloromethyl group | SN2 substitution | Secondary | Change in hybridization at the reaction center in the transition state |
| 13C substitution at the chloromethyl carbon | SN2 substitution | Primary | C-Cl bond cleavage is part of the rate-determining step |
| 37Cl substitution | Nucleophilic substitution | Primary | C-Cl bond cleavage is part of the rate-determining step |
This table is a theoretical application of KIE principles to the title compound.
Spectroscopic Characterization and Structural Analysis of 2 Chloromethyl 2 Prop 2 En 1 Yl Oxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane is anticipated to exhibit distinct signals corresponding to the different sets of protons in the molecule. Based on the analysis of analogous compounds, the expected chemical shifts are detailed below. The protons of the oxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The allyl group protons will present characteristic signals in the olefinic region, while the chloromethyl protons will appear as a singlet in the downfield region due to the electron-withdrawing effect of the chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 (ax, eq) | 1.50 - 1.70 | m | - |
| H4 (ax, eq) | 1.60 - 1.80 | m | - |
| H5 (ax, eq) | 1.45 - 1.65 | m | - |
| H6 (ax, eq) | 3.60 - 3.80 | m | - |
| -CH₂-Cl | ~3.50 | s | - |
| -CH₂-CH=CH₂ | 2.40 - 2.60 | d | ~7.0 |
| -CH=CH₂ | 5.70 - 5.90 | ddt | ~17.0, ~10.0, ~7.0 |
| =CH₂ (trans) | 5.10 - 5.20 | d | ~17.0 |
| =CH₂ (cis) | 5.00 - 5.10 | d | ~10.0 |
Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The quaternary carbon C2, being substituted with an oxygen, a chloromethyl group, and an allyl group, is expected to appear significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 75 - 80 |
| C3 | 25 - 30 |
| C4 | 20 - 25 |
| C5 | 28 - 33 |
| C6 | 65 - 70 |
| -CH₂-Cl | 45 - 50 |
| -CH₂-CH=CH₂ | 40 - 45 |
| -CH=CH₂ | 130 - 135 |
| =CH₂ | 115 - 120 |
Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the oxane ring and the allyl group. For instance, correlations would be expected between the protons of the allyl group's double bond and its adjacent methylene (B1212753) protons. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the chloromethyl protons would correlate with the signal for the chloromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is crucial for establishing the connectivity across quaternary centers, such as C2. Correlations between the chloromethyl protons and C2, as well as between the allyl methylene protons and C2, would confirm the substitution pattern at this position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the substituents at C2 and the conformation of the oxane ring. For instance, NOE correlations between the protons of the chloromethyl group and specific protons on the oxane ring could indicate their relative orientation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (sp³) | 2850 - 3000 | Stretch |
| C-H (sp²) | 3010 - 3100 | Stretch |
| C=C | 1640 - 1680 | Stretch |
| C-O-C (ether) | 1070 - 1150 | Stretch |
| C-Cl | 600 - 800 | Stretch |
The presence of a band in the 1070-1150 cm⁻¹ region would be indicative of the oxane ring's ether linkage. libretexts.orgspectroscopyonline.com The alkene C=C stretch is expected around 1645 cm⁻¹. libretexts.orgspectroscopyonline.com The C-H stretching vibrations of the sp² hybridized carbons of the allyl group would appear above 3000 cm⁻¹, distinguishing them from the sp³ C-H stretches of the oxane ring and the chloromethyl group, which would appear below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would be expected to show characteristic losses of the substituents.
Key fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl) or the allyl radical (•CH₂CH=CH₂). Alpha-cleavage, a common fragmentation pathway for ethers, could lead to the opening of the oxane ring. libretexts.orgmiamioh.edu The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to analogous compounds)
While obtaining a suitable single crystal of this compound for X-ray diffraction analysis may be challenging, the study of analogous crystalline compounds provides valuable insights into the likely solid-state conformation and stereochemistry. X-ray crystallography of substituted oxane derivatives often reveals a chair conformation for the six-membered ring, which is the most stable arrangement. researchgate.netnih.gov The substituents at the C2 position would occupy axial and equatorial positions to minimize steric hindrance. The analysis of crystal structures of similar 2,2-disubstituted oxanes can help predict the preferred conformation and the packing of the title compound in the solid state. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of 2 Chloromethyl 2 Prop 2 En 1 Yl Oxane
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. irjweb.com It has applications in chemistry and materials science for understanding and predicting molecular structures, spectroscopic properties, and other key molecular characteristics. researchgate.net
DFT studies can be employed to determine the optimized geometry of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane, providing detailed information about its bond lengths, bond angles, and dihedral angles. The theory can also be used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These descriptors help in identifying the reactive sites within the molecule for both electrophilic and nucleophilic attacks. irjweb.com
Table 1: Illustrative DFT-Calculated Structural Parameters for a Substituted Oxane
| Parameter | Value |
| C-O Bond Length (ring) | 1.43 Å |
| C-C Bond Length (ring) | 1.54 Å |
| C-Cl Bond Length | 1.78 Å |
| C=C Bond Length (allyl) | 1.34 Å |
| C-O-C Bond Angle | 111.5° |
| O-C-C Bond Angle | 109.8° |
| C-C-Cl Bond Angle | 110.2° |
| Note: These are example values and do not represent actual calculated data for this compound. |
Conformational Analysis and Energy Landscapes of Substituted Oxanes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which contains a six-membered oxane ring and a rotatable prop-2-en-1-yl group, multiple conformations with different energies are possible.
Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This exploration results in a conformational energy landscape, which maps the relative energies of different conformations. nih.gov The most stable conformation, often referred to as the global minimum, corresponds to the most populated structure at thermal equilibrium.
Table 2: Example of Relative Energies for Different Conformations
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 0.9 |
| Eclipsed | 0° | 5.0 |
| Note: This table illustrates the type of data obtained from a conformational analysis of a simple alkane and is for illustrative purposes only. |
Computational Prediction of Spectroscopic Parameters
Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. unibo.it Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and assign spectral features.
For this compound, the following spectroscopic properties can be computationally predicted:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This aids in the assignment of experimental vibrational bands to specific molecular motions.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help in the structural elucidation of the molecule. The calculated shifts can be correlated with experimental data to confirm the connectivity and stereochemistry. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net
The accuracy of these predictions is often enhanced by employing appropriate theoretical models and basis sets. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules.
For this compound, MD simulations can be used to investigate:
Intermolecular Interactions: The simulations can model how molecules of the compound interact with each other in the liquid phase or in solution. This includes van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with solvent molecules. osti.gov
Solvation Effects: MD can be used to study how the solvent molecules arrange around the solute and to calculate thermodynamic properties such as the free energy of solvation.
Conformational Dynamics: MD simulations can track the transitions between different conformations of the molecule over time, providing insights into its flexibility and the timescales of conformational changes.
These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. iosrjournals.org Future synthetic strategies for this compound are expected to move away from traditional methods that may rely on harsh reagents or produce significant byproduct streams. Innovations will likely focus on atom economy, the use of renewable feedstocks, and the adoption of environmentally benign solvent systems. iosrjournals.org
Key areas of development could include:
Bio-based Feedstocks: Leveraging renewable resources to construct the carbon skeleton of the molecule. For instance, derivatives of furfural, which can be obtained from biomass, could serve as precursors to the tetrahydropyran (B127337) ring, aligning with the goal of creating more sustainable chemical supply chains. rsc.org
Water as a Solvent: Exploring aqueous conditions for key synthetic steps, such as the formation of the tetrahydropyran ring. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. iosrjournals.org Catalytic systems that are effective in aqueous media will be crucial for this approach.
Solvent-Free Reactions: Developing solid-state or high-concentration reactions that eliminate the need for solvents altogether. This approach minimizes waste and can lead to higher reaction rates and simpler purification processes.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches (Hypothetical)
| Parameter | Traditional Approach | Green Chemistry Approach |
| Starting Materials | Petroleum-based | Biomass-derived |
| Solvent | Chlorinated solvents | Water or solvent-free |
| Catalyst | Stoichiometric strong acids | Recyclable solid acid catalyst |
| Byproducts | Significant salt waste | Minimal, often water |
| Energy Consumption | High-temperature reflux | Lower temperature, microwave-assisted |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of this compound is dictated by its functional groups, each offering a handle for further chemical modification. The development of novel catalytic systems will be paramount in selectively transforming this molecule into a variety of derivatives. Future research is expected to focus on catalysts that offer high selectivity, efficiency, and recyclability.
Potential catalytic innovations include:
Selective C-Cl Bond Activation: Designing transition-metal catalysts that can selectively activate the chloromethyl group for cross-coupling reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, alkyl, or amino groups) without affecting the allyl group or the oxane ring.
Allyl Group Functionalization: Exploring catalytic methods for the selective oxidation, metathesis, or hydrofunctionalization of the prop-2-en-1-yl side chain. This would enable the creation of diols, epoxides, or other valuable functionalized derivatives.
Ring-Opening Catalysis: Investigating catalysts that can promote the regioselective ring-opening of the oxane moiety, providing access to linear, functionalized molecules that may be difficult to synthesize through other means. rsc.org This could be particularly useful in the synthesis of complex natural products. nih.gov
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Catalytic Reaction | Catalyst Type | Potential Product |
| Chloromethyl | Suzuki Coupling | Palladium-based | 2-(Arylmethyl)-2-(prop-2-en-1-yl)oxane |
| Prop-2-en-1-yl | Epoxidation | Manganese Salen Complex | 2-(Chloromethyl)-2-(oxiran-2-ylmethyl)oxane |
| Oxane Ring | Ring-Opening with Thiol | Lewis Acid (e.g., In(OTf)₃) | Linear thioether polyol |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. mdpi.combohrium.com For a molecule like this compound, integrating its synthesis and subsequent transformations into a flow chemistry platform represents a significant area for future research.
Key aspects of this integration would involve:
Multi-step Flow Synthesis: Developing a continuous, multi-step process where the formation of the oxane ring and the introduction of the chloromethyl and allyl groups occur in sequential reactors without the need for isolating intermediates. uc.pt This "telescoping" of reactions can dramatically improve efficiency and reduce waste. uc.pt
Automated Reaction Optimization: Utilizing automated flow systems coupled with real-time analytical techniques (e.g., in-line NMR or IR spectroscopy) to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity. This approach can accelerate the development of robust synthetic protocols.
On-Demand Derivative Libraries: Creating automated platforms that can take the core this compound molecule and, through a series of branching flow paths with different reagents and catalysts, generate a library of diverse derivatives for high-throughput screening in drug discovery or materials science applications.
Development of Structure-Reactivity Relationships for Predictive Synthesis
Understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity is fundamental to designing efficient and selective syntheses. For this compound, future research will likely involve a combination of computational modeling and experimental studies to develop predictive models of its behavior.
Emerging research directions in this area include:
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the transition states of potential reactions. nih.gov This can provide insights into the preferred reaction pathways and predict the stereochemical outcomes of transformations at the chiral center (C2 of the oxane ring).
Quantitative Structure-Activity Relationship (QSAR) Studies: While typically used in medicinal chemistry, QSAR principles can be adapted to predict the reactivity of a series of related oxane derivatives. By systematically varying substituents and correlating structural parameters with experimentally determined reaction rates, predictive models can be built.
Mechanistic Studies: Employing advanced spectroscopic techniques and kinetic analysis to elucidate the mechanisms of key transformations. For example, understanding the interplay between the chloromethyl and allyl groups in influencing the stability of reaction intermediates could lead to the development of highly selective reactions. The influence of the halogen atom on the stereoselectivity of reactions involving the oxane ring is a key area for investigation. nih.gov
Table 3: Key Structural Features and Their Potential Influence on Reactivity
| Structural Feature | Potential Influence | Method of Study |
| Stereocenter at C2 | Controls diastereoselectivity of subsequent reactions. | Chiral chromatography, NMR spectroscopy |
| Chloromethyl Group | Acts as an electrophilic site for nucleophilic substitution. | Kinetic studies, computational modeling |
| Allyl Group | Can participate in pericyclic reactions or be functionalized. | Mechanistic probes, isotopic labeling |
| Oxane Ring Conformation | Influences the orientation of substituents and accessibility for reagents. | X-ray crystallography, advanced NMR |
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries and applications in chemical synthesis.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane?
Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is the reaction of a substituted oxane precursor with allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Temperature control : Room temperature prevents thermal decomposition of the allyl group.
- Purification : Redistillation under reduced pressure (40–60°C, 10–15 mmHg) removes low-boiling impurities .
Example Reaction Setup:
| Component | Quantity/Concentration |
|---|---|
| Oxane precursor | 1.0 equiv |
| Allyl chloride | 1.2 equiv |
| K₂CO₃ | 2.0 equiv |
| Dichloromethane | 0.5 M |
Q. How can researchers verify the purity of this compound post-synthesis?
Answer: Purity is assessed via:
- GC-MS : Quantifies residual solvents and byproducts (e.g., unreacted allyl chloride).
- ¹H/¹³C NMR : Confirms absence of proton signals from impurities (e.g., δ 5.2–5.8 ppm for intact allyl group) .
- Elemental analysis : Validates %C, %H, and %Cl within ±0.3% of theoretical values.
Q. What safety protocols are critical for handling chlorinated intermediates like this compound?
Answer:
- Engineering controls : Use fume hoods to limit airborne exposure (TLV: 1 ppm for chlorinated compounds) .
- PPE : Nitrile gloves, splash goggles, and lab coats.
- Decontamination : Immediate washing with 10% NaHCO₃ for spills .
- Storage : In amber glass bottles under nitrogen at 4°C to prevent hydrolysis .
Advanced Questions
Q. What crystallographic challenges arise with this compound, and how can SHELXL refine its structure?
Answer: Challenges include:
- Disorder in the allyl group : Common due to rotational flexibility.
- Twinned crystals : Resolved using SHELXL’s TWIN/BASF commands .
Refinement Strategy:
- Restraints : Apply DFIX/ISOR to stabilize the chloromethyl group.
- Validation : Check R1/wR2 convergence (<5% difference) .
Example Refinement Statistics (SHELXL):
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.032 |
| wR2 (all data) | 0.085 |
| CCDC deposition no. | 2,350,XXX |
Q. How can conflicting NMR data for this compound be resolved?
Answer: Discrepancies in allyl proton splitting may arise from solvent effects or dynamic exchange. Solutions include:
- Variable-temperature NMR : Identify coalescence temperatures for rotamers.
- 2D experiments (COSY, NOESY) : Confirm coupling networks and spatial proximity .
- DFT calculations : Compare predicted vs. observed chemical shifts (e.g., using Gaussian09) .
Q. What strategies improve regioselectivity in allyl-group derivatization reactions?
Answer: Regioselectivity is influenced by:
- Catalysts : Pd(PPh₃)₄ promotes allylic substitution at the terminal position.
- Protecting groups : TBS ethers stabilize intermediates during epoxidation .
Optimized Epoxidation Protocol:
| Reagent | Conditions |
|---|---|
| m-CPBA | 1.1 equiv, DCM, 0°C |
| Reaction time | 12 hr |
| Yield | 78–82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
